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Introduction
Genevant CL1 monohydrochloride, a novel ionizable lipid, has emerged as a critical

component in the development of potent mRNA-based intramuscular vaccines. Its unique

properties facilitate the efficient encapsulation of mRNA and its subsequent delivery into target

cells, leading to robust immune responses. These application notes provide a comprehensive

overview of Genevant CL1 monohydrochloride, its role in lipid nanoparticle (LNP)

formulations for intramuscular vaccines, and detailed protocols for formulation,

characterization, and administration.

Genevant CL1 Monohydrochloride: Properties and
Advantages
Genevant CL1 monohydrochloride, also known as Lipid 10, is an ionizable lipid with a pKa of

6.3.[1][2][3] This characteristic is crucial for the effective formulation and function of mRNA-LNP

vaccines. At an acidic pH during formulation, the lipid is positively charged, enabling strong

electrostatic interactions with the negatively charged mRNA backbone, leading to high

encapsulation efficiency. Upon administration and entry into the endosomal compartment of

cells (which has a lower pH), the lipid becomes protonated, facilitating endosomal escape and

the release of mRNA into the cytoplasm for protein translation.
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Key Advantages:

High Immunogenicity: In preclinical models, LNPs formulated with Genevant CL1 have

demonstrated the ability to induce higher IgG titers compared to formulations with other

ionizable lipids like SM-102.[4]

Clinical Validation: Genevant CL1 is the ionizable lipid utilized in the ChulaCov19 mRNA

vaccine, which has undergone Phase II clinical trials.[5][6][7]

Favorable Biodistribution: Following intramuscular injection, LNPs formulated with Genevant

CL1 tend to remain localized at the injection site, promoting local antigen expression and

uptake by immune cells.[8]

LNP Formulation for Intramuscular Vaccines
The formulation of mRNA into LNPs is a critical step that determines the stability, delivery

efficiency, and immunogenicity of the vaccine. A typical LNP formulation consists of four key

components:

Component Function

Ionizable Lipid (e.g., Genevant CL1

monohydrochloride)

Facilitates mRNA encapsulation and endosomal

escape.

Phospholipid (e.g., DSPC) Provides structural integrity to the nanoparticle.

Cholesterol Modulates membrane fluidity and stability.

PEG-Lipid (e.g., DMG-PEG 2000)
Prevents aggregation and opsonization,

increasing circulation time.

The molar ratio of these components is a critical parameter that influences the physicochemical

properties and biological activity of the LNPs.

Experimental Protocols
Protocol 1: Formulation of Genevant CL1-mRNA LNPs
via Microfluidic Mixing
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This protocol describes a representative method for the formulation of mRNA-LNPs using

Genevant CL1 monohydrochloride with a microfluidic device.

Materials:

Genevant CL1 monohydrochloride

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

DMG-PEG 2000

mRNA encoding the antigen of interest

Ethanol (anhydrous)

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr®)

Dialysis cassette (e.g., 10 kDa MWCO)

Sterile, nuclease-free tubes and reagents

Procedure:

Preparation of Lipid Stock Solution:

Dissolve Genevant CL1 monohydrochloride, DSPC, cholesterol, and DMG-PEG 2000 in

anhydrous ethanol to achieve a desired molar ratio. A commonly used starting ratio for

similar ionizable lipids is approximately 50:10:38.5:1.5 (Ionizable

lipid:DSPC:Cholesterol:PEG-lipid).

The total lipid concentration in the ethanol phase should be optimized for the specific

application, typically in the range of 10-20 mg/mL.
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Preparation of mRNA Solution:

Dissolve the mRNA in citrate buffer (pH 4.0) to a final concentration of 0.05-0.2 mg/mL.

Microfluidic Mixing:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into

another.

Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

Initiate the mixing process. The rapid mixing of the two solutions will induce the self-

assembly of the LNPs.

Dialysis and Concentration:

Collect the resulting LNP suspension.

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and

raise the pH.

If necessary, concentrate the LNPs using a centrifugal filter device.

Sterile Filtration and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
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Workflow for mRNA-LNP Formulation.

Protocol 2: Characterization of Genevant CL1-mRNA
LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:

Method: Dynamic Light Scattering (DLS).

Procedure:

Dilute the LNP suspension in PBS (pH 7.4).

Measure the hydrodynamic diameter and PDI using a DLS instrument.

Expected Results: Particle size should be in the range of 80-150 nm with a PDI < 0.2 for

optimal in vivo performance.
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2. Zeta Potential Measurement:

Method: Laser Doppler Velocimetry.

Procedure:

Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

Measure the zeta potential.

Expected Results: The zeta potential should be close to neutral at pH 7.4.

3. mRNA Encapsulation Efficiency:

Method: RiboGreen Assay.

Procedure:

Prepare two sets of LNP samples.

To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the

encapsulated mRNA.

Add RiboGreen reagent to both sets of samples.

Measure the fluorescence intensity.

Calculate the encapsulation efficiency using the following formula: EE (%) = (Total RNA -

Free RNA) / Total RNA * 100

Expected Results: Encapsulation efficiency should be >90%.

4. Lipid Component Analysis:

Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-

CAD).

Procedure:
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Disrupt the LNPs to release the lipid components.

Analyze the lipid composition and concentration using HPLC-CAD.

Expected Results: The measured molar ratio of the lipid components should be consistent

with the target formulation ratio.

Parameter Method Typical Specification

Particle Size
Dynamic Light Scattering

(DLS)
80 - 150 nm

Polydispersity Index (PDI)
Dynamic Light Scattering

(DLS)
< 0.2

Zeta Potential Laser Doppler Velocimetry ~ 0 mV at pH 7.4

mRNA Encapsulation

Efficiency
RiboGreen Assay > 90%

Lipid Composition HPLC-CAD Conforms to target ratio

Protocol 3: Intramuscular Administration in a Murine
Model
Materials:

Formulated and characterized Genevant CL1-mRNA LNPs.

Sterile PBS (pH 7.4).

Insulin syringes with appropriate gauge needles (e.g., 28-30G).

Experimental mice (e.g., C57BL/6 or BALB/c).

Procedure:

Dose Preparation:
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Dilute the LNP formulation in sterile PBS to the desired final mRNA concentration for

injection. A typical dose for mice ranges from 1 to 10 µg of mRNA per animal.

Animal Handling and Injection Site:

Properly restrain the mouse.

The preferred injection site is the tibialis anterior or the quadriceps muscle of the hind limb.

Intramuscular Injection:

Insert the needle at a 90-degree angle into the muscle.

Inject a volume of 25-50 µL per muscle.

Withdraw the needle smoothly.

Post-Injection Monitoring:

Monitor the animals for any adverse reactions at the injection site.

Collect blood samples at predetermined time points (e.g., 2, 4, 6 weeks post-

immunization) to assess the immune response.

Preparation
Administration Follow-up

mRNA-LNP Formulation
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Intramuscular Vaccine Administration Workflow.
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Signaling and Mechanism of Action
Upon intramuscular injection, the LNPs are taken up by antigen-presenting cells (APCs) such

as dendritic cells and macrophages at the injection site and in the draining lymph nodes. The

acidic environment of the endosome triggers the protonation of Genevant CL1, leading to the

destabilization of the endosomal membrane and the release of the mRNA cargo into the

cytoplasm. The cellular machinery then translates the mRNA into the antigenic protein, which is

subsequently processed and presented on the cell surface via MHC class I and class II

molecules. This antigen presentation activates T cells (CD4+ and CD8+) and B cells, leading to

the generation of a robust and specific humoral and cellular immune response against the

target antigen.
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Cellular Uptake and Immune Activation Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15137535?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/genevant-cl1-monohydrochloride.html
https://www.medchemexpress.com/genevant-cl1.html
https://www.medchemexpress.com/genevant-cl1.html?locale=ko-KR
https://ai.updf.com/paper-detail/microfluidic-production-of-mrna-loaded-lipid-nanoparticles-for-vaccine-applications-lopes-cristovao-b5bf1067627e0e4cf403620be38a4cfacdc6731d
https://pmc.ncbi.nlm.nih.gov/articles/PMC10825165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10825165/
https://scindeks-clanci.ceon.rs/data/pdf/0004-1963/2022/0004-19632201020P.pdf
https://pubmed.ncbi.nlm.nih.gov/38287068/
https://pubmed.ncbi.nlm.nih.gov/38287068/
https://pubmed.ncbi.nlm.nih.gov/39522562/
https://pubmed.ncbi.nlm.nih.gov/39522562/
https://www.benchchem.com/product/b15137535#genevant-cl1-monohydrochloride-in-intramuscular-vaccine-formulations
https://www.benchchem.com/product/b15137535#genevant-cl1-monohydrochloride-in-intramuscular-vaccine-formulations
https://www.benchchem.com/product/b15137535#genevant-cl1-monohydrochloride-in-intramuscular-vaccine-formulations
https://www.benchchem.com/product/b15137535#genevant-cl1-monohydrochloride-in-intramuscular-vaccine-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15137535?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

